molecular formula C20H28N2O5 B12787156 Benzyl 1-(tert-butoxycarbonyl)prolylalaninate CAS No. 52616-95-2

Benzyl 1-(tert-butoxycarbonyl)prolylalaninate

Cat. No.: B12787156
CAS No.: 52616-95-2
M. Wt: 376.4 g/mol
InChI Key: VSXLHXWSMDZSOB-UHFFFAOYSA-N
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Description

Benzyl 1-(tert-butoxycarbonyl)prolylalaninate is a compound that belongs to the class of amino acid derivatives. It is often used in peptide synthesis and other organic synthesis processes due to its protective groups, which help in the selective formation of peptide bonds. The compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-(tert-butoxycarbonyl)prolylalaninate typically involves the protection of the amine group using the tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydroxide . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-(tert-butoxycarbonyl)prolylalaninate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Benzyl 1-(tert-butoxycarbonyl)prolylalaninate has a wide range of applications in scientific research:

    Chemistry: Used in peptide synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 1-(tert-butoxycarbonyl)prolylalaninate involves the selective protection and deprotection of amine groups. The Boc group is stable under basic conditions but can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane . This allows for the stepwise construction of peptides and other complex molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (tert-butoxycarbonyl)-L-leucyl-L-phenylalaninate: Another amino acid derivative used in peptide synthesis.

    N-(tert-Butoxycarbonyl)-L-aspartic Acid 1-Benzyl Ester: Similar in structure and used for similar applications.

Uniqueness

Benzyl 1-(tert-butoxycarbonyl)prolylalaninate is unique due to its specific combination of protective groups and its utility in selective peptide synthesis. Its stability under basic conditions and ease of deprotection under acidic conditions make it a valuable tool in organic synthesis.

Properties

CAS No.

52616-95-2

Molecular Formula

C20H28N2O5

Molecular Weight

376.4 g/mol

IUPAC Name

tert-butyl 2-[(1-oxo-1-phenylmethoxypropan-2-yl)carbamoyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C20H28N2O5/c1-14(18(24)26-13-15-9-6-5-7-10-15)21-17(23)16-11-8-12-22(16)19(25)27-20(2,3)4/h5-7,9-10,14,16H,8,11-13H2,1-4H3,(H,21,23)

InChI Key

VSXLHXWSMDZSOB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)OC(C)(C)C

Origin of Product

United States

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